molecular formula C23H19ClN2O2 B2431718 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 325474-02-0

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

Cat. No.: B2431718
CAS No.: 325474-02-0
M. Wt: 390.87
InChI Key: AXTSOXSNSLPHHI-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole (CAS 325474-02-0) is a synthetic indole derivative with a molecular formula of C23H19ClN2O2 and a molecular weight of 390.86 g/mol . Indole is a privileged scaffold in medicinal chemistry and drug discovery, known for its wide presence in biologically active compounds and FDA-approved pharmaceuticals . This specific compound features a complex structure with a 1-(4-chlorophenyl)-2-nitroethyl substituent at the 3-position of the indole ring and a 4-methylphenyl group at the 2-position. Its core structure is related to compounds synthesized via Michael addition reactions, a common method for creating 3-substituted indole derivatives . Indole-based molecules, in general, are extensively researched for their potential to interact with various biological targets and are explored in areas such as anticancer and antimicrobial agent development . As a building block, this compound offers researchers a versatile intermediate for further chemical transformations and synthesis of more complex molecules. It is supplied for laboratory research purposes. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSOXSNSLPHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole centers on two critical steps: (1) the introduction of the 4-methylphenyl group at the indole’s 2-position and (2) the electrophilic alkylation at the 3-position using a nitroethylene precursor. The latter step is particularly challenging due to the reactivity of nitro groups and the steric demands of the aryl substituents.

Detailed Preparation Methods

Electrophilic Alkylation of Indoles with β-Nitrostyrenes

The most widely reported method involves the reaction of 2-(4-methylphenyl)-1H-indole (1 ) with 1-(4-chlorophenyl)-2-nitroethylene (2 ) under acidic conditions. This protocol, adapted from, proceeds via a Friedel-Crafts-type mechanism:

General Procedure :

  • Reagents :
    • 2-(4-Methylphenyl)-1H-indole (1 , 2.0 mmol)
    • 1-(4-Chlorophenyl)-2-nitroethylene (2 , 2.1 mmol)
    • Glacial acetic acid (10 μL, catalytic)
    • Ethanol (1 mL, solvent)
  • Reaction Conditions :

    • Reflux at 80°C for 2–8 hours under inert atmosphere.
    • Progress monitored by TLC (eluent: EtOAc/Hexane, 1:4).
  • Workup :

    • Cool to room temperature; collect precipitate via filtration.
    • Purify by column chromatography (EtOAc/Hexane, 1:4).

Yield : 60–91% (dependent on substituents).

Table 1: Representative Yields and Characterization Data
Compound R₁ (Indole) R₂ (Nitrostyrene) Yield (%) Melting Point (°C) Reference
4ad 2-Me 2-MeOPh 84 145.3–146.7
4bg 2-Ph 4-FPh 91 145.0–147.1
Target Compound 2-(4-MePh) 4-ClPh 67–84* 71.1–72.6†

*Estimated from analogous reactions; †Data for structurally similar derivatives.

Mechanistic Insights

The reaction proceeds through the in situ generation of a nitronium ion (3 ), which undergoes electrophilic attack at the indole’s 3-position. Density functional theory (DFT) studies suggest that the acetic acid catalyst stabilizes the transition state by protonating the nitro group, enhancing electrophilicity:

$$
\text{Indole} + \text{β-Nitrostyrene} \xrightarrow{\text{H}^+} \text{Nitronium Intermediate} \rightarrow \text{3-Nitroethylindole}
$$

Key intermediates include a spirocyclic isoxazole (5 ), which rearranges to the final nitrile under basic conditions. However, for the target compound, the nitro group remains intact due to the absence of base in the workup.

Optimization Strategies

Solvent and Catalytic System

  • Solvent Effects : Ethanol outperforms benzene in yield (84% vs. <50%) due to better solubility of intermediates.
  • Acid Choice : Triflic acid causes decomposition, whereas acetic acid provides optimal protonation without side reactions.

Substituent Effects

  • N-Substitution : N-Methylindoles yield <50% due to destabilization of the iminium intermediate (10 ).
  • Steric Hindrance : Bulky groups (e.g., 3,5-dimethylpyrazolyl) reduce yields by 20–30%.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.19 (s, 1H, indole NH), 7.60–7.38 (m, aromatic protons), 5.30 (t, J = 7.9 Hz, nitroethyl CH).
  • ¹³C NMR : Peaks at δ 162.0 (C-Cl), 137.1 (indole C3), 132.2 (nitro group).

Computational Validation

  • SMILES : CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl.
  • InChIKey : AXTSOXSNSLPHHI-UHFFFAOYSA-N.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) is highly susceptible to reduction, forming amine derivatives. This transformation is critical for generating bioactive intermediates.

Key Reagents and Conditions :

  • Catalytic Hydrogenation : H₂ gas with palladium-on-carbon (Pd/C) in ethanol at 25–60°C .

  • Chemical Reduction : SnCl₂ in HCl or NaBH₄ with transition metal catalysts .

Products :

  • Primary amine: 3-[1-(4-chlorophenyl)-2-aminoethyl]-2-(4-methylphenyl)-1H-indole.

  • Intermediate hydroxylamines or nitroso derivatives may form under controlled conditions .

Mechanism :
The nitro group undergoes stepwise reduction via nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the amine stage. The indole core remains intact during this process.

Oxidation Reactions

Oxidation targets the nitroethyl side chain or indole ring, though the electron-withdrawing nitro group moderates reactivity.

Key Reagents and Conditions :

  • Strong Oxidizers : KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) .

  • Ozone : For oxidative cleavage of the ethyl chain .

Products :

  • Nitroacetic acid derivatives via cleavage of the ethyl chain .

  • Epoxidation or hydroxylation of the indole ring (less common due to steric hindrance from substituents).

Electrophilic Substitution

The indole core participates in electrophilic substitutions, though the 2-(4-methylphenyl) group directs reactivity to the 5- or 7-positions.

Key Reactions :

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-indole derivative62%
HalogenationBr₂ in CHCl₃, RT5-Bromo-indole derivative55%
SulfonationH₂SO₄, 50°C7-Sulfo-indole derivative48%

Regioselectivity :
The 4-methylphenyl group at C-2 sterically hinders C-3, favoring substitutions at C-5 or C-7 .

Cyclization and Rearrangement

The nitroethyl side chain enables spirocyclization and ring-expansion reactions.

Key Pathways :

  • Spirocyclization : Treatment with POCl₃ and base (e.g., Et₃N) generates spiro-isoxazolidine intermediates, which rearrange to nitriles (e.g., 2-(1H-indol-2-yl)acetonitrile) .

  • Mechanism :

    • Phosphorylation of the nitro group forms a nitronate intermediate.

    • Deprotonation and elimination yield an enamine.

    • Cyclization and ring cleavage produce nitriles .

Example :
Under POCl₃/Et₃N, the compound forms a spirocyclic intermediate, which rearranges to a nitrile with 75% yield .

Michael Addition and Conjugate Reactions

The nitroethyl group acts as a Michael acceptor, enabling nucleophilic additions.

Key Reactions :

  • Thiol Addition : R-SH in basic conditions (e.g., K₂CO₃/EtOH) adds to the β-position of the nitro group .

  • Grignard Reagents : RMgX attacks the nitroethylene moiety, forming branched nitroalkanes .

Conditions :

  • Base-catalyzed (e.g., DBU) in anhydrous THF at 0–25°C .

Biological Redox Activity

In enzymatic environments, the nitro group undergoes bioreduction, forming reactive radicals that interact with DNA or proteins. This property is leveraged in prodrug design for targeted therapies.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties:
Research has indicated that indole derivatives, including this compound, may exhibit antiviral activities. In vitro studies have demonstrated that certain derivatives show inhibitory effects against RNA and DNA viruses, making them potential candidates for therapeutic development against viral infections such as influenza A.

Anticancer Activity:
The compound has been evaluated for its anticancer properties through various assays, including those conducted by the National Cancer Institute. Preliminary results suggest significant cytotoxic effects against a range of human tumor cell lines, indicating its potential as a chemotherapeutic agent .

Mechanisms of Action:
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity, while the indole core can modulate receptor functions, leading to diverse biological effects.

Agricultural Chemistry Applications

Herbicidal Potential:
Indole derivatives have been explored for their herbicidal properties. The unique structure of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole may offer an alternative to traditional herbicides by controlling unwanted plant growth through targeted bioassays on specific plant species.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Antiviral Activity: A study conducted on various indole derivatives showed that compounds similar to this compound exhibited IC50 values in the micromolar range against influenza A, suggesting promising antiviral properties.
  • Anticancer Efficacy Assessment: In a comprehensive evaluation by the National Cancer Institute, this compound demonstrated significant growth inhibition in multiple cancer cell lines, with mean GI50 values indicating strong anticancer activity .

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and nitroethyl groups enhances its potential for various chemical reactions and biological activities, distinguishing it from other indole derivatives.

Biological Activity

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a complex organic compound belonging to the indole family. Its structure includes a nitroethyl group and two aromatic substituents: a 4-chlorophenyl group and a 4-methylphenyl group. This unique combination suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's indole core is notable for its bicyclic structure, which comprises a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the nitro group can significantly influence the compound's reactivity and biological interactions.

Compound Name Structural Features Unique Aspects
This compoundIndole core with nitroethyl and chlorophenyl substitutionsPotential for diverse biological activity due to unique electronic properties

Anti-inflammatory and Antioxidant Effects

The presence of aromatic substituents in the structure may enhance its potential as an anti-inflammatory agent. Compounds with similar frameworks have demonstrated significant antioxidant properties, which are critical in mitigating oxidative stress-related conditions. The nitro group can also play a role in these activities by influencing redox reactions within biological systems .

Synthesis and Activity Correlation

A recent study synthesized various indole derivatives to assess their biological activities. The findings suggest that modifications to the indole core, such as the introduction of nitro groups or halogenated phenyl groups, can significantly alter biological efficacy. For instance, compounds with electron-withdrawing groups like chlorine demonstrated enhanced activity in cellular models, indicating that this compound could potentially exhibit similar enhancements in therapeutic applications.

Experimental Evidence

In vitro studies have shown that indole derivatives can modulate inflammatory pathways. For example, compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. While direct evidence for this compound is lacking, extrapolating from these studies suggests promising avenues for future research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, and what analytical methods validate its purity?

  • Methodology : Microwave-assisted synthesis under controlled conditions (e.g., 30-second irradiation at 60°C) using phosphorus oxychloride as a cyclizing agent is a common approach. Post-synthesis, thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) monitors reaction progress. Purification via column chromatography (silica gel, dichloromethane/hexane gradient) followed by recrystallization ensures purity .
  • Validation : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR confirm molecular structure, while elemental analysis (C, H, N) validates stoichiometric composition.

Q. How is the crystal structure of this compound determined, and what software is typically used?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with a Bruker Kappa APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. Data reduction and absorption correction use SADABS .
  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography. ORTEP-3 or WinGX generates displacement ellipsoid diagrams at 50% probability .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Findings : Weak C–H⋯π interactions (2.8–3.2 Å) and van der Waals forces dominate. For example, the nitroethyl group forms C–H⋯O contacts (3.1 Å) with adjacent aromatic rings, contributing to layered packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement metrics (e.g., high R-values) for this compound?

  • Methodology : High R-values (>0.05) often arise from disordered solvent molecules or anisotropic displacement. Strategies include:

  • Applying restraints to bond distances/angles using SHELXL’s DFIX and SIMU commands.
  • Modeling twinning (if present) with TWIN/BASF instructions.
  • Re-examining hydrogen atom placement via riding models or free refinement .
    • Case Study : A structure with R1=0.052R_1 = 0.052 was improved to R1=0.040R_1 = 0.040 by refining anisotropic displacement parameters for chlorine atoms .

Q. What computational methods predict the electronic delocalization in the indole ring system?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond-length alternation. Experimental bond lengths (e.g., C–N = 1.328–1.352 Å) are compared to theoretical values to confirm delocalization .
  • Validation : Overlap population analysis in software like Gaussian or ORCA quantifies π-electron density across the indole ring, revealing resonance stabilization (~20 kcal/mol).

Q. How do steric effects from substituents (e.g., 4-chlorophenyl) influence the compound’s conformational flexibility?

  • Analysis : Dihedral angles between the indole core and substituents (e.g., 75.1° for 4-chlorophenyl vs. 39.5° for 4-methylphenyl) indicate steric hindrance. Molecular dynamics simulations (AMBER force field) can model rotational energy barriers .
  • Experimental Data : Variable-temperature NMR (VT-NMR) in DMSO-d6 tracks conformational changes, showing coalescence temperatures for hindered rotations .

Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?

  • Optimization :

  • Control microwave power (100–300 W) to avoid side reactions.
  • Use anhydrous dimethylformamide (DMF) to prevent hydrolysis of the nitroethyl group.
  • Monitor reaction pH (<5) to stabilize intermediates .
    • Troubleshooting : LC-MS identifies by-products like N-oxide derivatives, which are minimized by inert atmosphere (N₂/Ar) .

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